AC-PHG-OME

Descripción general

Descripción

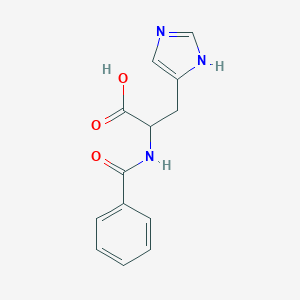

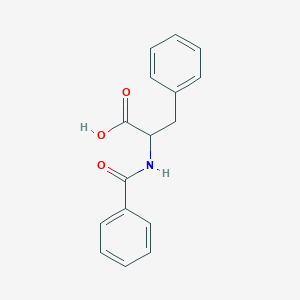

(S)-Methyl 2-acetamido-2-phenylacetate, also known as M2APA, is an important organic compound used in many scientific and industrial applications. It is a chiral molecule that has been found to have a wide range of biological activities, including antibacterial and antifungal properties. In addition, M2APA has been used in the synthesis of various pharmaceuticals, including drugs used to treat cancer and HIV/AIDS.

Mecanismo De Acción

Target of Action

It’s known that this compound is a derivative of l-phenylglycine , which suggests that it may interact with similar biological targets as L-phenylglycine

Mode of Action

It’s known that the compound is a derivative of l-phenylglycine , which is involved in various biochemical reactions. The acetyl group (Ac) is commonly used in oligonucleotide synthesis for protection of certain nucleic bases and is removed by treatment with a base . This suggests that AC-PHG-OME might act as a protecting group in certain biochemical reactions, preventing unwanted side reactions .

Biochemical Pathways

Given its structural similarity to l-phenylglycine , it might be involved in similar biochemical pathways L-phenylglycine is involved in the biosynthesis of phenylpropanoids, a large family of plant secondary metabolites

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups

Result of Action

Given its structural similarity to l-phenylglycine , it might have similar effects L-phenylglycine is involved in various biochemical reactions and can influence cellular processes such as protein synthesis

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the acetyl group in this compound can be removed by treatment with a base , suggesting that the compound’s action might be influenced by the pH of its environment

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(S)-Methyl 2-acetamido-2-phenylacetate has a number of advantages for laboratory experiments. It is a relatively easy compound to synthesize, and is commercially available. In addition, (S)-Methyl 2-acetamido-2-phenylacetate has a wide range of biological activities, making it useful for a variety of research applications. However, there are some limitations associated with (S)-Methyl 2-acetamido-2-phenylacetate, including its low solubility in water and its potential to cause skin irritation.

Direcciones Futuras

(S)-Methyl 2-acetamido-2-phenylacetate has a number of potential future directions, including its use as a therapeutic agent for the treatment of various diseases, including cancer and HIV/AIDS. In addition, (S)-Methyl 2-acetamido-2-phenylacetate could be used to develop new drugs and to study the effects of various compounds on cellular and molecular processes. Finally, (S)-Methyl 2-acetamido-2-phenylacetate could be used to study the effects of various environmental toxins on human health.

Métodos De Síntesis

(S)-Methyl 2-acetamido-2-phenylacetate can be synthesized through a variety of methods, including the Mitsunobu reaction, the Fischer indole synthesis, and the Mitsunobu-type reaction. The Mitsunobu reaction is the most common method used to synthesize (S)-Methyl 2-acetamido-2-phenylacetate, and involves the reaction of an amine and an aldehyde or ketone in the presence of an organophosphorus reagent. The Fischer indole synthesis involves the condensation of an aldehyde or ketone with an indole to form an indole ring. The Mitsunobu-type reaction is a variation of the Mitsunobu reaction and involves the use of an aryl bromide as the organophosphorus reagent.

Aplicaciones Científicas De Investigación

1. Asignación conformacional de péptidos en fase gaseosa AC-PHG-OME se utiliza en la asignación conformacional de péptidos en fase gaseosa y sus complejos con enlaces de hidrógeno mediante experimentos de inmersión de iones IR-UV de IR/THz de rango lejano, espectroscopia DFT-MD y teoría de grafos para la asignación de modos . Este enfoque combinado revela las estructuras 3D de (Ac-Phe-OMe) 1,2 péptidos utilizando sus firmas IR/THz de rango lejano .

2. Autoensamblaje helicoidal supramolecular de péptidos pequeños this compound juega un papel en el autoensamblaje helicoidal supramolecular de péptidos pequeños . Las modalidades son amida → ácido carboxílico y modalidad ácido carboxílico → ácido carboxílico (responsable de la hélice P -handed) y modalidad ácido carboxílico → amida (responsable de la hélice M -handed) .

3. Resolución química del éster metílico de DL-fenilalanina this compound se utiliza como agente de resolución en la resolución química del éster metílico de DL-fenilalanina . Este nuevo agente de resolución está fácilmente disponible, es no tóxico y se recupera fácilmente de la sal diastereoisomérica insoluble .

Biosíntesis eficiente de L-fenilalanina

this compound se utiliza en la biosíntesis de L-fenilalanina a partir de precursores aromáticos económicos (benzaldehído o alcohol bencílico) . Este trabajo abre la posibilidad de la producción de L-fenilalanina a partir de alcohol bencílico en un sistema autosuficiente en cofactores sin adición de ningún reductor .

Ammonólisis enantioselectiva enzimática

this compound se utiliza en la ammonólisis enantioselectiva enzimática del éster metílico de fenilglicina racémica . Las condiciones de reacción tienen efectos profundos en la actividad enzimática<a aria-label="5: 5. Enzymic Enantioselective Ammonolysis this compound is used in enzymic enantioselective ammonolysis of racemic phenylglycine methyl ester5" data-citationid="b97ea330-f072-735e-bbde-0f1da30a8a8d-30" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/

Propiedades

IUPAC Name |

methyl (2S)-2-acetamido-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPRVTLHJXZROQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427188 | |

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36060-84-1 | |

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.